molecular formula C17H23FN2O5S B11500554 (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenoxy)sulfonyl]carbamate

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenoxy)sulfonyl]carbamate

Cat. No.: B11500554
M. Wt: 386.4 g/mol
InChI Key: SPYYQGYGLQYWQX-CFMCSPIPSA-N
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Description

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(2-FLUOROPHENOXY)SULFONYL]CARBAMATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinolizidine ring system, a fluorophenoxy group, and a sulfonylcarbamate moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(2-FLUOROPHENOXY)SULFONYL]CARBAMATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinolizidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution of a suitable fluorophenol derivative with an appropriate leaving group on the quinolizidine ring.

    Formation of the Sulfonylcarbamate Moiety: This is typically achieved through the reaction of the quinolizidine derivative with a sulfonyl chloride and an isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction parameters (temperature, pressure, pH), and purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinolizidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the sulfonylcarbamate moiety, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine N-oxides, while reduction can produce quinolizidine alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(2-FLUOROPHENOXY)SULFONYL]CARBAMATE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor of specific enzymes or receptors, making it a potential candidate for drug development.

Industry

In industrial applications, (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(2-FLUOROPHENOXY)SULFONYL]CARBAMATE is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(2-FLUOROPHENOXY)SULFONYL]CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can inhibit the activity of the target enzyme or receptor, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinolizidine Derivatives: Compounds with similar quinolizidine ring systems, such as sparteine and lupanine, share some structural features but differ in their substituents and overall reactivity.

    Fluorophenoxy Compounds: Compounds like fluoxetine and fenofibrate contain fluorophenoxy groups and exhibit different biological activities due to variations in their overall structures.

    Sulfonylcarbamates: Compounds such as sulfonylureas and sulfonamides share the sulfonylcarbamate moiety but differ in their specific applications and mechanisms of action.

Uniqueness

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-[(2-FLUOROPHENOXY)SULFONYL]CARBAMATE is unique due to the combination of its structural features. The presence of the quinolizidine ring, fluorophenoxy group, and sulfonylcarbamate moiety in a single molecule provides a distinct set of chemical properties and reactivity patterns that are not commonly found in other compounds.

Properties

Molecular Formula

C17H23FN2O5S

Molecular Weight

386.4 g/mol

IUPAC Name

[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(2-fluorophenoxy)sulfonylcarbamate

InChI

InChI=1S/C17H23FN2O5S/c18-14-7-1-2-9-16(14)25-26(22,23)19-17(21)24-12-13-6-5-11-20-10-4-3-8-15(13)20/h1-2,7,9,13,15H,3-6,8,10-12H2,(H,19,21)/t13-,15?/m0/s1

InChI Key

SPYYQGYGLQYWQX-CFMCSPIPSA-N

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)COC(=O)NS(=O)(=O)OC3=CC=CC=C3F

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=CC=CC=C3F

Origin of Product

United States

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